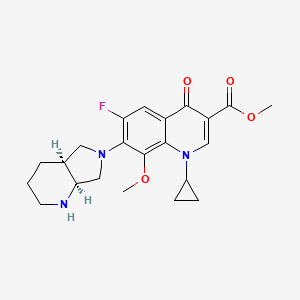

Moxifloxacin Methyl Ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHHABNOWGLMO-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733210 | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-35-0 | |

| Record name | Moxifloxacin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIFLOXACIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moxifloxacin Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction: The Significance of Moxifloxacin and its Methyl Ester Derivative

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic, distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. The synthesis of moxifloxacin derivatives, such as the methyl ester, is of significant interest to researchers and drug development professionals. Moxifloxacin Methyl Ester often serves as a key intermediate in the synthesis of related compounds or as a reference standard for impurity profiling in the manufacturing of moxifloxacin hydrochloride.[2] Understanding its synthesis and having a robust characterization profile is paramount for quality control and regulatory compliance.

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound can be efficiently achieved through the direct esterification of Moxifloxacin free base. This process involves the reaction of the carboxylic acid moiety of moxifloxacin with a methylating agent in the presence of a suitable base.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a robust method for the synthesis of this compound:

-

Preparation of Reactants: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 5 grams of Moxifloxacin free base in 50 mL of methanol.

-

Addition of Base: To the solution, add 3.5 grams of potassium carbonate. The potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the methylating agent.

-

Methylation: Cool the mixture to 0°C using an ice bath. Slowly add 6 grams of methyl iodide dropwise to the reaction mixture. The use of methyl iodide as the methylating agent is effective for this transformation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent, such as dichloromethane. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed for a comprehensive analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆FN₃O₄ | [3][4] |

| Molecular Weight | 415.46 g/mol | [3][4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in Methanol and DMSO | [5] |

Spectroscopic Analysis

A full spectral analysis is crucial for the unambiguous identification of this compound.

Caption: Analytical workflow for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methoxy, and the diazabicyclononane moieties, in addition to a new singlet corresponding to the methyl ester protons, typically appearing around 3.7-3.9 ppm. The aromatic protons will also be present in their expected regions.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, typically in the range of 165-175 ppm. The signal for the carboxylic acid carbon (around 170-185 ppm in moxifloxacin) will be absent. A new signal for the methyl ester carbon will also be observed around 50-55 ppm. A study has confirmed the characterization of this compound using ¹³C NMR.[1]

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For this compound (C₂₂H₂₆FN₃O₄), the expected exact mass is approximately 415.1907 g/mol .[3][4]

-

Fragmentation Pattern: The fragmentation in mass spectrometry is anticipated to involve characteristic losses from the parent molecule. Based on studies of moxifloxacin and its analogs, fragmentation may occur at the diazabicyclononane side chain and could involve the loss of small molecules like CO₂ or HF.[6][7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Bands: The FTIR spectrum of this compound will exhibit a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1732-1737 cm⁻¹ .[1] This is a clear distinction from the carboxylic acid C=O stretch in moxifloxacin, which appears around 1706 cm⁻¹.[8] Other characteristic peaks for aromatic C=C stretching, C-N stretching, and C-H bending will also be present.[8]

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized this compound. A validated RP-HPLC method can be used to separate the methyl ester from the starting moxifloxacin and any other impurities.[5] A typical HPLC analysis would provide the retention time of the compound and its purity as a percentage of the total peak area.

Conclusion

The synthesis of this compound via direct esterification of moxifloxacin free base is a straightforward and efficient method. The comprehensive characterization using a suite of analytical techniques, including NMR, MS, FTIR, and HPLC, is essential for confirming the structure and ensuring the purity of the final product. This technical guide provides the necessary foundational knowledge and protocols for researchers and drug development professionals working with moxifloxacin and its derivatives.

References

-

Suryanarayana, M. V., et al. (2004). Structural identification and characterization of impurities in moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1125-1129. [Link]

-

PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- European Patent Office. (2013).

-

Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. [Link]

-

Guo, Z., Wang, J., & Wu, Z. (2012). Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY. Semantic Scholar. [Link]

-

ResearchGate. (2012). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. [Link]

-

GLP Pharma Standards. (n.d.). This compound. Retrieved from [Link]

-

Allmpus. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Sharma, R., Sinha, V., & Yadav, A. (2020). Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. PMC. [Link]

-

ResearchGate. (2014). Fig. 2: FTIR Spectrum of (a)MoxifloxacinHCl,(b)[Cu(Mox)2(Cl2)].2H2O. Retrieved from [Link]

-

Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. (2009). PubMed. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. This compound | C22H26FN3O4 | CID 59845529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. [PDF] Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Moxifloxacin Methyl Ester chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Moxifloxacin Methyl Ester

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone, a class of broad-spectrum antibiotics vital for treating a range of bacterial infections, including respiratory and skin infections.[1][2] Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[3] In the synthesis and quality control of active pharmaceutical ingredients (APIs) like Moxifloxacin, a comprehensive understanding of related substances is paramount for ensuring product safety, efficacy, and regulatory compliance.

This guide provides a detailed technical examination of this compound (CAS 721970-35-0), a key related substance to Moxifloxacin.[4][5] It is recognized by the European Pharmacopoeia as "Moxifloxacin EP Impurity H" and serves as a critical reference standard in analytical development and impurity profiling.[4][][7] The characterization and control of such impurities are mandated by international guidelines, such as those from the ICH, to guarantee the quality of the final drug product.[8] This document will explore the molecule's structural intricacies, physicochemical properties, spectroscopic signature, and its role in the context of pharmaceutical development.

Chemical Structure and Stereochemistry

The chemical identity of this compound is defined by its unique assembly of functional groups, which dictates its properties and behavior. Its structure is a modification of the parent Moxifloxacin molecule, where the carboxylic acid at the C-3 position of the quinolone ring is esterified to a methyl group.

Core Structural Features:

-

Quinolone Core: A 4-oxo-1,4-dihydroquinoline ring system, which is the foundational pharmacophore of the fluoroquinolone class.

-

N-1 Cyclopropyl Group: A cyclopropyl ring attached to the nitrogen at position 1, a common feature in later-generation fluoroquinolones that enhances potency.

-

C-3 Methyl Ester: The defining feature of this molecule, replacing the carboxylic acid of Moxifloxacin. This functional group significantly alters the compound's polarity and chemical reactivity.

-

C-6 Fluoro Substituent: A fluorine atom that improves cell penetration and DNA gyrase inhibition.

-

C-7 Bicyclic Amine Side Chain: A (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine moiety. The specific stereochemistry of this group is crucial for antibacterial activity and minimizing off-target effects.

-

C-8 Methoxy Group: This group contributes to the enhanced activity against Gram-positive bacteria and anaerobes.[9]

The stereochemistry at the C-7 side chain, specifically the (4aS,7aS) configuration, results in a cis-fused ring system. This precise spatial arrangement is critical for optimal binding to the target bacterial enzymes. Any deviation from this stereoisomerism can lead to a significant loss of biological activity.

Caption: Molecular structure of this compound with key functional groups highlighted.

Physicochemical Properties

The physicochemical properties of this compound are derived from its chemical structure. The conversion of the polar carboxylic acid to a less polar methyl ester influences characteristics like solubility and chromatographic behavior. The data presented below is primarily based on computed properties available from public chemical databases.

| Property | Value | Reference |

| IUPAC Name | methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | [4][10] |

| CAS Number | 721970-35-0 | [4][5][7] |

| Molecular Formula | C₂₂H₂₆FN₃O₄ | [4][5][10] |

| Molecular Weight | 415.46 g/mol | [5][7][10] |

| Exact Mass | 415.19073448 Da | [4] |

| Appearance | Typically supplied as a solid (e.g., powder) | [5] |

| Storage | 2-8°C Refrigerator | [5] |

| Topological Polar Surface Area | 71.1 Ų | [4] |

| XLogP3-AA (Lipophilicity) | 2.7 | [4] |

Based on its structure, this compound is expected to have good solubility in organic solvents like methanol, acetonitrile, and dichloromethane, and limited solubility in aqueous solutions, in contrast to the parent drug which has higher aqueous solubility due to the ionizable carboxylic acid group.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. As a reference standard, its spectral data provides the benchmark for identifying it as an impurity in Moxifloxacin API.[5][7]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the presence of the methyl ester group and verifying the overall structure.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Methyl Ester Protons (-COOCH₃): A sharp singlet appearing around δ 3.8-3.9 ppm. This is a key diagnostic signal absent in the spectrum of Moxifloxacin.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.6-3.7 ppm.

-

Quinolone Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm), confirming the quinolone core.

-

Cyclopropyl Protons: A multiplet in the upfield region (δ 1.0-1.4 ppm), characteristic of the N-1 substituent.

-

Bicyclic Amine Protons: A complex series of multiplets from δ 2.5-4.5 ppm, corresponding to the various protons on the C-7 side chain.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ionization: In Electrospray Ionization (ESI) positive mode, the compound will readily form a protonated molecular ion [M+H]⁺ at m/z 416.1980, corresponding to its molecular formula.

-

Fragmentation Pattern: The molecule is expected to fragment at the bond connecting the quinolone core and the C-7 side chain, as this is a common fragmentation pathway for related fluoroquinolones. This would yield characteristic fragment ions that can be used to confirm the identity of both the core structure and the side chain.

Caption: Conceptual workflow for the mass spectrometric analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ . This is a critical peak that distinguishes the ester from the carboxylic acid of Moxifloxacin, which would show a C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): An absorption band around 1650 cm⁻¹ corresponding to the ketone at the C-4 position of the quinolone ring.

-

C-O Stretch (Ester & Methoxy): Bands in the region of 1000-1300 cm⁻¹ .

-

C-F Stretch: An absorption band around 1200-1300 cm⁻¹ .

Synthesis and Formation

This compound can be prepared intentionally as a synthetic intermediate or may form as a process-related impurity during the production of Moxifloxacin.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for converting Moxifloxacin to its methyl ester.

-

Dissolution: Suspend Moxifloxacin hydrochloride (1.0 eq) in anhydrous methanol (20 volumes).

-

Acid Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0 eq) or concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise. Causality: The strong acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride first converts the acid to a highly reactive acyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Causality: Neutralization removes excess acid and deprotonates the amine groups, making the product soluble in organic solvents.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Simplified reaction scheme for the synthesis of this compound from Moxifloxacin.

Role in Drug Development and Quality Control

As a specified impurity, this compound is a critical component in the quality control strategy for Moxifloxacin API.

-

Reference Standard: It is used as a qualified reference standard to validate analytical methods, such as HPLC, ensuring they are "stability-indicating" and capable of separating the impurity from the main API.[8]

-

Impurity Profiling: The presence and quantity of this ester must be monitored in each batch of Moxifloxacin to ensure it remains below the qualification threshold defined by regulatory bodies. Its formation could indicate issues with process control, such as the unintended presence of methanol during synthesis or storage.

Protocol: Impurity Profiling by Reversed-Phase HPLC

This conceptual protocol outlines a method for separating Moxifloxacin from its methyl ester.

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 10 mM Sodium Phosphate buffer, pH adjusted to 4.4.

-

B: Methanol.

-

-

Elution: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 60:40 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 294 nm.[11]

-

Sample Preparation: Dissolve the Moxifloxacin API sample in the mobile phase. Prepare a reference solution of this compound.

-

Analysis and Rationale: Inject the samples. Moxifloxacin, with its polar carboxylic acid group, will be more attracted to the polar mobile phase and will elute earlier. This compound is more nonpolar (lipophilic) and will interact more strongly with the C18 stationary phase, resulting in a longer retention time. The method's ability to achieve baseline separation between these two peaks is a critical validation parameter.

Caption: Workflow for the quality control analysis of this compound as an impurity.

Conclusion

This compound is more than a mere derivative of its parent antibiotic; it is a crucial molecule in the landscape of pharmaceutical manufacturing and quality assurance. Its well-defined chemical structure, characterized by the esterification of the C-3 carboxylic acid, gives it distinct physicochemical and spectroscopic properties. A thorough understanding of these properties is indispensable for developing robust analytical methods to ensure the purity and safety of Moxifloxacin. As a specified impurity and a key reference material, this compound plays a vital role in upholding the rigorous quality standards demanded by regulatory agencies and, ultimately, in protecting patient health.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59845529, this compound. Available from: [Link]

-

Naveed, S., Uroog, S., & Waheed, N. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116. Available from: [Link]

-

Veeprho. Moxifloxacin Impurities and Related Compound. Available from: [Link]

-

N/A. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Available from: [Link]

-

Pharmaffiliates. Moxifloxacin-impurities. Available from: [Link]

-

Saeed, A., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

-

Veeprho. This compound | CAS 721970-35-0. Available from: [Link]

-

GLP Pharma Standards. This compound | CAS No- 721970-35-0. Available from: [Link]

-

Zheng, Q., et al. (2014). Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production. Journal of Guangxi Normal University (Natural Science Edition), 32(2), 101-105. Available from: [Link]

-

El-Gindy, A., et al. Results of forced degradation studies. ResearchGate. Available from: [Link]

-

N/A. Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10758239, Moxifloxacin difluoro methoxy ethyl ester. Available from: [Link]

-

Dewani, A.P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. International Journal of PharmTech Research, 3(1), 191-197. Available from: [Link]

-

Priya, M.V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available from: [Link]

-

N/A. Table of Contents - The Royal Society of Chemistry. Available from: [Link]

- N/A. Process for the synthesis of moxifloxacin hydrochloride. Google Patents.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. This compound | C22H26FN3O4 | CID 59845529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glppharmastandards.com [glppharmastandards.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production [gxsf.magtech.com.cn]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. idosi.org [idosi.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Moxifloxacin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. The synthesis of its derivatives, such as the methyl ester, is of significant interest for research into prodrugs, impurity profiling, and the development of new analytical standards. A thorough understanding of the spectroscopic signature of Moxifloxacin Methyl Ester is paramount for its unambiguous identification and characterization. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It delves into the rationale behind the expected spectral features, offers detailed experimental protocols for data acquisition, and presents the data in a clear, structured format to aid researchers in their analytical endeavors.

Molecular Structure and Key Functional Groups

This compound is the methyl ester derivative of Moxifloxacin. The esterification occurs at the carboxylic acid group of the quinolone core. This modification significantly alters the molecule's polarity and chemical properties, which is reflected in its spectroscopic data.

Caption: Key molecular information for this compound.

The key functional groups that give rise to characteristic spectroscopic signals include:

-

Quinolone core: Aromatic protons and carbons.

-

Cyclopropyl group: Aliphatic protons and carbons in a strained ring system.

-

Methoxy group: A methyl group attached to an oxygen.

-

Pyrrolidinopiperidine side chain: Complex aliphatic proton and carbon signals.

-

Methyl ester group: A distinguishing feature from the parent drug, with a characteristic methyl signal.

-

Carbonyl groups: Two carbonyl carbons (ketone and ester).

-

Fluoro group: Influences the chemical shifts of nearby nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a series of signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (Quinolone) |

| ~7.8 | d | 1H | H-5 (Quinolone) |

| ~4.0 - 3.8 | m | 2H | Pyrrolidinopiperidine |

| ~3.9 | s | 3H | OCH₃ (Ester) |

| ~3.6 | s | 3H | OCH₃ (Quinolone) |

| ~3.5 - 2.8 | m | 8H | Pyrrolidinopiperidine |

| ~1.3 - 1.1 | m | 4H | Cyclopropyl |

Expertise & Experience Insights: The most downfield proton is expected to be the one at position 2 of the quinolone ring due to the deshielding effects of the adjacent nitrogen and carbonyl group. The introduction of the methyl ester group will result in a sharp singlet at around 3.9 ppm, which is a key differentiator from the spectrum of Moxifloxacin, where the carboxylic acid proton would be a broad singlet at a much higher chemical shift (or not observed, depending on the solvent).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ketone) |

| ~165 | C=O (Ester) |

| ~155 | C-F |

| ~148 | Aromatic C-O |

| ~145 | Aromatic C-N |

| ~140 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~62 | OCH₃ (Quinolone) |

| ~55 | Pyrrolidinopiperidine |

| ~52 | OCH₃ (Ester) |

| ~50 | Pyrrolidinopiperidine |

| ~35 | Cyclopropyl |

| ~25 | Pyrrolidinopiperidine |

| ~8 | Cyclopropyl |

Trustworthiness: The chemical shifts are predicted based on established values for similar functional groups.[1] The presence of the electron-withdrawing fluorine atom will cause a significant downfield shift for the carbon it is attached to (C-6). The two carbonyl carbons of the ketone and the ester will be the most downfield signals. A ¹³C NMR spectrum for this compound is noted in the PubChem database, supporting the existence of this analytical data.[2]

Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 415.19 | [M]⁺ (Molecular Ion) |

| 400.17 | [M - CH₃]⁺ |

| 384.17 | [M - OCH₃]⁺ |

| 356.18 | [M - COOCH₃]⁺ |

Expertise & Experience Insights: For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 415.19, corresponding to its monoisotopic mass. [2]Common fragmentation patterns would involve the loss of the methyl group from the ester or the entire methoxycarbonyl group. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification. The synthesis of various Moxifloxacin derivatives, including esters, has been characterized by mass spectrometry, confirming its utility in analyzing these compounds. [3][4]

Experimental Protocol for Mass Spectrometry

Caption: A general workflow for mass spectrometry analysis using Electrospray Ionization (ESI).

Conclusion

The spectroscopic characterization of this compound relies on the combined interpretation of NMR, IR, and MS data. Each technique provides unique and complementary information that, when considered together, allows for the unambiguous confirmation of its structure. The key distinguishing features of the methyl ester compared to its parent carboxylic acid are the presence of a methyl ester singlet in the ¹H NMR spectrum, the absence of a broad O-H stretch in the IR spectrum, and a molecular weight of 415.46 g/mol in the mass spectrum. This guide provides the foundational spectroscopic information and methodologies required for researchers working with this important derivative of Moxifloxacin.

References

-

Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. Available at: [Link]

- Al-Omar, M. A. (2018). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 43, pp. 291-344). Academic Press.

-

Asghar, S., et al. (2020). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. RSC Advances, 10(63), 38435-38450. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59845529, this compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR absorption spectrum of moxifloxacin HCl monohydrate (KBr disc). Retrieved from [Link]

-

ResearchGate. (n.d.). The solid 13C NMR spectrum of moxifloxacin. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound | C22H26FN3O4 | CID 59845529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Moxifloxacin Methyl Ester (CAS Number 721970-35-0)

Introduction: The Significance of Characterizing Moxifloxacin-Related Compounds

Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic pivotal in treating a range of bacterial infections, from respiratory tract infections to tuberculosis.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Moxifloxacin is paramount. Regulatory bodies mandate stringent control over impurities, which can arise during synthesis, degradation, or storage.[3] Understanding the profile of these related substances is not merely a regulatory hurdle but a scientific necessity to guarantee therapeutic efficacy and patient safety.

This technical guide focuses on a specific related compound: Moxifloxacin Methyl Ester (CAS No. 721970-35-0). This compound is recognized as Moxifloxacin EP Impurity H and serves as a critical reference standard in the quality control of Moxifloxacin.[4][] This document provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and its implications in drug development for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is the methyl ester derivative of Moxifloxacin. The esterification occurs at the carboxylic acid group of the quinolone core. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 721970-35-0 | [4][6][7] |

| Molecular Formula | C₂₂H₂₆FN₃O₄ | [4][7][8] |

| Molecular Weight | 415.46 g/mol | [4][7][8] |

| IUPAC Name | methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | [8][9] |

| Synonyms | Moxifloxacin EP Impurity H, 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid methyl ester | [4][6][8] |

Synthesis and Formation Pathways

This compound is primarily encountered as a process-related impurity in the synthesis of Moxifloxacin.[6] Its formation can occur under specific reaction conditions, particularly if methanol is present as a solvent or reagent, leading to the esterification of the carboxylic acid group of Moxifloxacin or its precursors.

A potential synthetic route for the intentional preparation of this compound for use as a reference standard involves the direct esterification of Moxifloxacin. One patented method describes the reaction of Moxifloxacin free base with methyl iodide in the presence of a base like potassium carbonate in methanol.[10]

Caption: Synthetic pathway for this compound.

Analytical Characterization: A Methodical Approach

The accurate identification and quantification of this compound are crucial for the quality control of Moxifloxacin. A suite of analytical techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

As a reference standard, this compound is typically supplied with a comprehensive Certificate of Analysis that includes data from various spectroscopic methods.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the molecular structure. The presence of a methyl ester group can be confirmed by a characteristic singlet peak for the methyl protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound would show a characteristic ester carbonyl stretch.[4]

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Moxifloxacin and its related impurities.[12][13] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

Caption: General workflow for the HPLC analysis of this compound.

The following is a representative step-by-step HPLC method adapted from published literature for the analysis of Moxifloxacin and its impurities, which would be suitable for the determination of this compound.[12][14]

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: Waters C18 XTerra (or equivalent), 4.6 x 150 mm, 5 µm particle size.[12]

-

Mobile Phase: A mixture of an aqueous phase and an organic modifier. For example, (water + 2% v/v triethylamine, pH adjusted to 6.0 with phosphoric acid) : acetonitrile (90:10 v/v).[12]

-

Flow Rate: 1.5 mL/min.[12]

-

Column Temperature: 45 °C.[12]

-

Detection Wavelength: 290 nm.[12]

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Diluent: A suitable mixture of the mobile phase components or as specified in the validated method.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Moxifloxacin drug substance or product in the diluent to a specified concentration.

4. System Suitability:

-

Before sample analysis, inject the standard solution multiple times (typically 5 or 6 replicates).

-

The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria.

5. Analysis:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

6. Calculation:

-

The amount of this compound in the sample can be calculated using the peak area of the impurity in the sample chromatogram and the peak area of the reference standard in the standard chromatogram.

Impact and Control in Pharmaceutical Manufacturing

The presence of impurities, including this compound, in an active pharmaceutical ingredient can have significant implications for the quality, safety, and efficacy of the final drug product. Even at low levels, impurities can potentially exhibit toxicity or alter the stability of the drug. Therefore, it is imperative to control the levels of such related substances within the limits prescribed by pharmacopeias and regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The availability of a well-characterized reference standard for this compound is essential for:

-

Method Validation: To validate analytical methods for specificity, linearity, accuracy, precision, and sensitivity for the impurity.[13]

-

Routine Quality Control: For the accurate quantification of this impurity in batches of Moxifloxacin API and finished drug products.

-

Stability Studies: To monitor the potential formation of this impurity over time under various storage conditions.[15]

Conclusion

This compound (CAS 721970-35-0) is a critical process-related impurity of the antibiotic Moxifloxacin. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is fundamental for ensuring the quality and safety of Moxifloxacin-containing pharmaceuticals. The use of well-characterized reference standards and validated analytical methods, such as the HPLC protocol detailed in this guide, enables drug developers and manufacturers to effectively monitor and control the levels of this impurity, thereby complying with stringent regulatory requirements and safeguarding public health.

References

-

Djulab, M., Bacic, I., & Vegar, I. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 205-210. [Link]

-

SynThink Research Chemicals. Moxifloxacin EP Impurities & USP Related Compounds. [Link]

-

Rao, B. M., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5192. [Link]

-

Veeprho. Moxifloxacin Impurities and Related Compound. [Link]

-

Khan, I. A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Journal of the Chinese Chemical Society, 61(10), 1097-1104. [Link]

-

Pharmaffiliates. Moxifloxacin-impurities. [Link]

-

Phenomenex. USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. [Link]

-

ResearchGate. Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. [Link]

-

Journal of Chemical and Pharmaceutical Research. A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. [Link]

-

SynThink Research Chemicals. This compound | 721970-35-0. [Link]

-

Taylor & Francis Online. Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. [Link]

-

Veeprho. Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. [Link]

-

PubMed Central. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. [Link]

-

ResearchGate. Degradation Studies of Different Brands of Moxifloxacin Available in the Market. [Link]

-

ResearchGate. Structural identification and characterization of impurities in moxifloxacin. [Link]

-

PubChem. This compound. [Link]

-

Veeprho. This compound | CAS 721970-35-0. [Link]

-

Journal of Guangxi Normal University (Natural Science Edition). Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production. [Link]

-

ResearchGate. (PDF) Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. [Link]

-

SynZeal. Moxifloxacin Impurities. [Link]

-

ResearchGate. Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. [Link]

-

Chemsigma. This compound [721970-35-0]. [Link]

-

ResearchGate. Moxifloxacin Hydrochloride. [Link]

-

PharmacologyOnLine. Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. [Link]

-

GLP Pharma Standards. This compound | CAS No- 721970-35-0. [Link]

-

Nature. Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. [Link]

- Google Patents. Process for the synthesis of moxifloxacin hydrochloride.

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. [Link]

-

SciELO. Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]

- Google Patents.

-

ResearchGate. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. [Link]

-

PubMed. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. [Link]

- Google Patents. Process for the Synthesis of Moxifloxacin Hydrochloride.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C22H26FN3O4 | CID 59845529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. glppharmastandards.com [glppharmastandards.com]

- 12. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Moxifloxacin Methyl Ester: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Moxifloxacin Methyl Ester, a key derivative of the fourth-generation fluoroquinolone, Moxifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development. It will cover the synthesis, purification, characterization, and biological evaluation of this compound, offering both theoretical insights and practical, field-proven methodologies. The core objective is to equip researchers with the necessary knowledge to leverage this compound in the discovery and development of novel antibacterial agents.

Introduction: The Rationale for Fluoroquinolone Esterification

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] Moxifloxacin, with its characteristic C-8 methoxy group, exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5]

The esterification of the C-3 carboxylic acid moiety of fluoroquinolones, such as in the formation of this compound, is a strategic chemical modification. While the free carboxylic acid is crucial for the antibacterial activity of the parent drug, its esterification can serve several purposes in drug development:

-

Prodrug Strategy: Ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid form.[6] This can potentially improve pharmacokinetic properties such as absorption and distribution.

-

Intermediate for Further Derivatization: The methyl ester serves as a protected form of the carboxylic acid, allowing for chemical modifications at other positions of the fluoroquinolone scaffold, particularly at the C-7 position, without interference from the acidic proton.[7]

-

Impurity and Reference Standard: this compound is also recognized as a potential impurity in the synthesis of Moxifloxacin and is used as a reference standard in quality control processes.[8][9]

This guide will delve into the practical aspects of working with this compound, from its synthesis in the laboratory to its biological characterization.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of Moxifloxacin with methanol in the presence of an acid catalyst.[10][11] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification of Moxifloxacin

Materials:

-

Moxifloxacin Hydrochloride

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Moxifloxacin Hydrochloride in anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise to the suspension. The mixture will become a clear solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Eluent system (e.g., a gradient of methanol in dichloromethane)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial eluent and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Diagram of the Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% Triethylamine in water and Methanol |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 293 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Note: These parameters may require optimization based on the specific HPLC system and column used.[12][13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The presence of a singlet corresponding to the methyl ester protons (around 3.7-3.9 ppm) and the absence of the carboxylic acid proton signal are key indicators of successful esterification.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight for this compound (C₂₂H₂₆FN₃O₄) is approximately 415.46 g/mol .[9][14]

Biological Evaluation: Assessing Antibacterial Activity and Cytotoxicity

The biological evaluation of this compound is crucial to understand its potential as a prodrug or as a lead compound for further modification.

Antibacterial Susceptibility Testing

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: Grow bacterial strains to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound and Moxifloxacin (as a control) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16]

Diagram of the Broth Microdilution Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of any new compound against mammalian cell lines to assess its potential for host toxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Table 2: Expected Biological Activity Profile

| Compound | Expected In Vitro Antibacterial Activity | Rationale |

| Moxifloxacin | High | The free carboxylic acid at C-3 is essential for binding to DNA gyrase and topoisomerase IV. |

| This compound | Low to negligible | The esterified carboxylic acid is unable to effectively interact with the target enzymes.[6] |

Structure-Activity Relationships (SAR) and Future Directions

The modification of the C-3 carboxylic acid to a methyl ester significantly impacts the antibacterial activity, highlighting the critical role of this functional group in the pharmacophore.[18][19][20] While this compound itself is not expected to be a potent antibacterial agent in vitro, its synthesis opens avenues for further exploration:

-

Prodrug Design: Investigate other ester derivatives to modulate pharmacokinetic properties.

-

C-7 Modifications: Utilize the methyl ester as a protecting group to synthesize novel derivatives with modifications at the C-7 position, which is known to influence the antibacterial spectrum and potency.[6][21][22]

-

Hybrid Molecules: Couple other pharmacophores to the Moxifloxacin scaffold via the C-7 position to develop hybrid antibiotics with dual mechanisms of action.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug development professionals. While not an active antibiotic in its own right, it serves as a crucial intermediate for the synthesis of novel fluoroquinolone derivatives and as a key reference standard. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is fundamental for its effective utilization in the quest for new and improved antibacterial therapies.

References

-

Ball, P. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

-

Al-Hiari, Y. M., et al. (2011). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of the Chemical Society of Pakistan, 33(5), 695-700. [Link]

-

Bryskier, A., & Chantot, J. F. (1995). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 35(4), 437-446. [Link]

-

Wikipedia contributors. (2024). Moxifloxacin. In Wikipedia, The Free Encyclopedia. [Link]

-

Kauth, C. W., & August, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]

-

Patsnap. (2024). What is the mechanism of Moxifloxacin?. Patsnap Synapse. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

-

Pediatric Oncall. (n.d.). Moxifloxacin. Drug Index. [Link]

-

Kauth, C. W., & August, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]

-

Wikipedia contributors. (2024). Antibiotic sensitivity testing. In Wikipedia, The Free Encyclopedia. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Lee, S. D., Park, T. H., & Lee, Y. H. (2001). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 31(2), 125-133. [Link]

-

Chu, D. T., et al. (1986). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 29(12), 2363–2369. [Link]

-

National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

RCSB PDB. (n.d.). Moxifloxacin. PDB-101. [Link]

-

Jones, R. N., & Sporn, J. (1997). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 25(Supplement_3), S271-S275. [Link]

-

Kauth, C. W., & August, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1211–1223. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

-

Al-Hiari, Y. M., et al. (2011). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

-

Wilson, K., et al. (2014). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. ResearchGate. [Link]

-

Saade, A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 687841. [Link]

-

Radulovic, D., et al. (1963). The Methanol Sulfuric Acid Esterification Methods. II. An I m proved Extraction Procedure. Journal of the American Oil Chemists' Society, 40(9), 32. [Link]

-

Zheng, Q., et al. (2014). Synthesis of N-Methyl Moxifloxacin Hydrochloride and Its Application in Production. Journal of Guangxi Normal University (Natural Science Edition), 32(2), 101-105. [Link]

-

Veeprho. (n.d.). This compound | CAS 721970-35-0. [Link]

- Google Patents. (n.d.).

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

SynThink Research Chemicals. (n.d.). This compound | 721970-35-0. [Link]

-

GLP Pharma Standards. (n.d.). This compound | CAS No- 721970-35-0. [Link]

-

European Patent Office. (2017, January 18). EP2551268B1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. EPO. [Link]

-

Kumar, A., et al. (2013). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 5(12), 1185-1191. [Link]

-

Siraj, Z., et al. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. [Link]

-

Zhang, M., et al. (2013). Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. Journal of Analytical Methods in Chemistry, 2013, 859107. [Link]

-

Al-Dgither, S. A., et al. (2010). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Pharmaceutical Sciences, 46(2), 269-278. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Li, X., et al. (2019). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Scientific Reports, 9(1), 1-10. [Link]

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 3. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. jocpr.com [jocpr.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. mdpi.com [mdpi.com]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 22. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In-Vitro Evaluation of Moxifloxacin Methyl Ester as a Putative Prodrug

Abstract: This technical guide provides a comprehensive framework for the in-vitro evaluation of Moxifloxacin Methyl Ester, a potential prodrug of the fourth-generation fluoroquinolone, moxifloxacin. The central hypothesis is that the esterified carboxyl group renders the molecule temporarily inactive, requiring enzymatic hydrolysis—likely by bacterial esterases—to release the active moxifloxacin moiety. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific causality rather than a rigid template. It details the essential experimental workflows, from initial antibacterial susceptibility testing to mechanistic validation and cytotoxicity profiling. Each protocol is presented as a self-validating system, grounded in authoritative standards and field-proven insights, to ensure the generation of robust and interpretable data for preclinical assessment.

Foundational Principles: Moxifloxacin and the Prodrug Strategy

Moxifloxacin: Mechanism of Action and Clinical Relevance

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal activity stems from the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5] These enzymes are essential for managing DNA topology during replication, repair, and transcription.[6] By stabilizing the enzyme-DNA complex, moxifloxacin induces lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.[5] Its clinical applications are extensive, covering respiratory tract infections, skin infections, and intra-abdominal infections.[1]

The Prodrug Rationale: Why Esterify Moxifloxacin?

The conversion of a pharmacologically active compound into a prodrug is a well-established strategy to overcome undesirable drug properties. Esterification of a carboxylic acid group, as in the case of this compound, is typically pursued to achieve several objectives:

-

Enhanced Lipophilicity: The ester is more lipophilic than the parent carboxylic acid, potentially improving its ability to permeate bacterial cell membranes.

-

Modified Pharmacokinetics: Altering the absorption, distribution, metabolism, and excretion (ADME) profile.

-

Targeted Activation: Designing a compound that is activated only in the presence of specific enzymes, such as those expressed by bacteria, could theoretically enhance selectivity and reduce off-target effects.[7]

The core premise for investigating this compound is that it is an inactive transport form, which, upon reaching the target microenvironment, is hydrolyzed by bacterial esterases to release active moxifloxacin.[8][9]

Central Hypothesis: Enzymatic Activation Pathway

The entire in-vitro evaluation strategy is built upon testing a single, clear hypothesis. This provides a logical framework where each experiment is designed to either support or refute the proposed mechanism.

Figure 1: Hypothesized prodrug activation pathway of this compound.

Core Methodologies for Antibacterial Assessment

A multi-faceted approach is required to characterize the antibacterial profile of a putative prodrug. Standard endpoints like Minimum Inhibitory Concentration (MIC) provide static data, while dynamic assays like time-kill kinetics offer deeper insight into the compound's behavior over time.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Causality: The MIC assay is the foundational experiment to determine the antimicrobial potency of a compound. For a prodrug, we anticipate that the MIC of the ester will be significantly higher than that of the parent drug (moxifloxacin). This is because the prodrug must first be converted to the active form, a process that is dependent on both time and enzyme concentration. A high MIC for the ester is not a sign of failure but rather the first piece of evidence supporting the prodrug hypothesis. The MBC assay logically follows to determine if the compound is bactericidal or merely bacteriostatic at concentrations above the MIC.[10]

Experimental Protocol: Broth Microdilution MIC/MBC Assay (CLSI-Aligned) This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

-

Preparation of Test Articles:

-

Prepare a 1 mg/mL stock solution of Moxifloxacin HCl (parent drug control) and this compound (test article) in a suitable solvent (e.g., DMSO or sterile deionized water).

-

Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

-

-

Bacterial Inoculum Preparation:

-

Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) quality control strains.

-

Culture the bacteria overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Add the bacterial inoculum to all wells containing the test articles, a positive control (bacteria in broth only), and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

From each well that shows no visible growth in the MIC assay, plate 10-100 µL onto a non-selective agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 5. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of moxifloxacin on bacteria associated with periodontitis within a biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Moxifloxacin Esters: A Technical Guide to a Prodrug Strategy

This in-depth technical guide explores the discovery, history, and scientific rationale behind the development of moxifloxacin esters. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic strategies, characterization, and pharmacological evaluation of these important derivatives of a cornerstone fourth-generation fluoroquinolone.

Introduction: The Rise of Moxifloxacin and the Need for Innovation

The landscape of antibacterial therapy has been shaped by the escalating challenge of microbial resistance. The fluoroquinolone class of antibiotics has been a critical tool in this ongoing battle, and the introduction of fourth-generation agents marked a significant advancement. Moxifloxacin, a synthetic 8-methoxyquinolone developed by Bayer AG, was first patented in the early 1990s and received FDA approval in 1999.[1][2] It distinguished itself with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic pathogens.[3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][4]

Despite its efficacy, the ever-present threat of evolving resistance mechanisms and the desire to optimize the drug's pharmacokinetic profile have driven further research. One of the most promising avenues of investigation has been the development of moxifloxacin prodrugs, particularly in the form of esters. This guide delves into the core of this research, examining the "why" and "how" behind the synthesis and evaluation of moxifloxacin esters.

The Genesis of Moxifloxacin: A Fourth-Generation Fluoroquinolone

The development of fourth-generation fluoroquinolones was a direct response to the limitations of their predecessors. Earlier generations, while potent against Gram-negative bacteria, exhibited weaker activity against Gram-positive organisms and were more susceptible to resistance development.[5] The chemical structure of moxifloxacin, featuring a C-8 methoxy group and a bulky bicyclic amine side chain at the C-7 position, was a key innovation.[6][7] This unique structure enhanced its affinity for both DNA gyrase and topoisomerase IV, leading to potent activity against a wide array of bacterial pathogens and a reduced potential for the development of resistance.[7]

The bactericidal action of moxifloxacin is a result of its ability to trap the enzyme-DNA complex, leading to the release of lethal double-strand DNA breaks. This dual-targeting mechanism is a significant factor in its broad-spectrum activity and its effectiveness against strains resistant to older fluoroquinolones.

The Rationale for Esterification: A Prodrug Approach